molecular formula C34H37N5O5 B1202925 Metergotamine CAS No. 22336-84-1

Metergotamine

Cat. No.: B1202925
CAS No.: 22336-84-1
M. Wt: 595.7 g/mol
InChI Key: SZUQJDJBJHBVBO-CTTKVJGISA-N
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Description

Metergotamine is a derivative of ergotamine and belongs to the class of peptide alkaloids. It is known for its ability to modulate vascular tone by causing relaxation in contracted vessels and contraction in dilated vessels . This compound has been studied for its potential therapeutic applications, particularly in the treatment of migraines and other vascular headaches.

Preparation Methods

Synthetic Routes and Reaction Conditions

Metergotamine is synthesized through a series of chemical reactions starting from ergotamine. The synthesis involves the methylation of ergotamine to produce this compound. The reaction conditions typically include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common in industrial settings to achieve the desired quality of this compound .

Chemical Reactions Analysis

Types of Reactions

Metergotamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological profiles. These derivatives are often studied for their potential therapeutic applications in treating different medical conditions .

Scientific Research Applications

Metergotamine has been extensively studied for its applications in various fields:

Mechanism of Action

Metergotamine exerts its effects by acting on various receptors in the body. It has partial agonist and antagonist activity at tryptaminergic, dopaminergic, and alpha-adrenergic receptors. This activity leads to the modulation of vascular tone by causing constriction of peripheral and cranial blood vessels and relaxation of contracted vessels . The compound also interacts with serotonin receptors, which play a crucial role in the pathophysiology of migraines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its dual action on vascular tone, causing both relaxation and contraction depending on the state of the vessel. This property makes it particularly effective in treating conditions like migraines, where vascular tone modulation is crucial .

Properties

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H37N5O5/c1-33(32(42)39-27(15-20-9-5-4-6-10-20)31(41)38-14-8-13-28(38)34(39,43)44-33)35-30(40)22-16-24-23-11-7-12-25-29(23)21(18-36(25)2)17-26(24)37(3)19-22/h4-7,9-12,16,18,22,26-28,43H,8,13-15,17,19H2,1-3H3,(H,35,40)/t22-,26-,27+,28+,33-,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUQJDJBJHBVBO-CTTKVJGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CN(C8=CC=CC(=C78)C6=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CN(C8=CC=CC(=C78)C6=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H37N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176873
Record name Metergotamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

595.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22336-84-1
Record name Metergotamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022336841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metergotamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METERGOTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7O172Q572
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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